4,4-Difluoro-2,2-dimethylpyrrolidine

Description

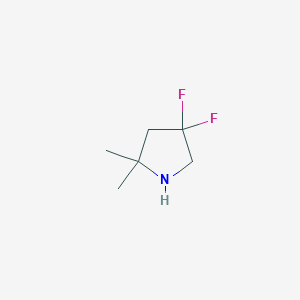

4,4-Difluoro-2,2-dimethylpyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position and two methyl groups at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and drug development. The fluorine atoms enhance metabolic stability and lipophilicity, while the dimethyl groups contribute to steric hindrance, influencing reactivity and binding affinity .

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

4,4-difluoro-2,2-dimethylpyrrolidine |

InChI |

InChI=1S/C6H11F2N/c1-5(2)3-6(7,8)4-9-5/h9H,3-4H2,1-2H3 |

InChI Key |

QJSNATQDLKVWHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)(F)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Difluoro-2,2-dimethylpyrrolidine involves several steps. One common method includes the reaction of a suitable pyrrolidine precursor with fluorinating agents under controlled conditions. For example, the reaction of 2,2-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

4,4-Difluoro-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylpyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.

Biology: This compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help in understanding the role of fluorine in biological systems and in designing new drugs with improved properties.

Medicine: this compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Stereochemical and Solubility Considerations

Stereochemistry and salt forms impact pharmacological profiles:

| Compound Name | Stereochemistry/Salt Form | Solubility/Stability |

|---|---|---|

| (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride | S-configuration, hydrochloride | High aqueous solubility for in vivo studies |

| (3R,4R)-3,4-Difluoropyrrolidine hydrochloride | R,R-configuration | Distinct enzyme inhibition profiles |

| 4,4-Difluoro-2,2-dimethylpyrrolidine | Free base | Lower solubility but higher membrane permeability |

Key Insight: Hydrochloride salts (e.g., ) improve solubility for intravenous administration, whereas the free base form of this compound may favor blood-brain barrier penetration .

Structural Uniqueness of this compound

The compound’s combination of dual methyl groups and 4,4-difluoro substitution distinguishes it from analogs:

- Steric Effects : The 2,2-dimethyl groups reduce ring flexibility, favoring selective interactions with hydrophobic protein pockets .

- Electronic Effects : Fluorine atoms withdraw electron density, stabilizing adjacent carbocations and enhancing resistance to oxidative metabolism .

- Comparative Advantage: Outperforms mono-fluorinated analogs (e.g., 4-Fluoropyrrolidin-2-yl)methanol) in metabolic stability and outperforms non-fluorinated derivatives (e.g., pyrrolidin-2-ylmethanol) in binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.